

Commercial Production of Terephthalonitrile: A Technical Guide

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Compound of Interest

Compound Name: Terephthalonitrile

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Terephthalonitrile (TPN), a key intermediate in the synthesis of high-performance polymers, pharmaceuticals, and agricultural chemicals, is primarily produced on an industrial scale through the vapor-phase ammoxidation of p-xylene. This guide provides an in-depth overview of the core commercial production methods, focusing on the predominant ammoxidation route, including catalyst systems, reaction conditions, and purification processes.

Core Production Method: Ammoxidation of p-Xylene

The ammoxidation of p-xylene is a catalytic process that involves the reaction of p-xylene with ammonia and an oxygen source, typically air, in the vapor phase at elevated temperatures. This single-step reaction converts the two methyl groups of p-xylene into nitrile functionalities, yielding **terephthalonitrile**. The overall reaction is highly exothermic and requires careful control of process parameters to ensure high selectivity and yield.

Catalysis

The choice of catalyst is critical to the efficiency of the ammoxidation process. Industrial catalysts are typically complex metal oxide systems supported on a durable material. Vanadium-based catalysts are among the most effective and commonly employed.

A prevalent catalyst system involves an alkali metal vanadium bronze (e.g., sodium vanadium bronze) supported on α -alumina.^[1] These catalysts can be further promoted with other metal

oxides, such as niobium oxide (Nb_2O_5), to enhance dinitrile selectivity.[2] The catalyst loading is typically in the range of 1-10% by weight of the support.[1][2] Another documented catalyst, referred to as "No. P-87," has also shown high performance, although its specific composition is not publicly disclosed.[3]

Reaction Parameters

The ammoxidation of p-xylene is carried out in a fixed-bed or fluidized-bed reactor under specific conditions to maximize the yield of **terephthalonitrile** while minimizing the formation of byproducts such as p-tolunitrile, benzonitrile, and carbon oxides.

| Parameter | Value | Reference |
|--|--|-----------|
| Reaction Temperature | 375°C to 500°C | [1][2] |
| Optimal Range: 400°C to 450°C | [1][2] | |
| Reactant Molar Ratios | | |
| Ammonia to p-xylene | ~2:1 to 6:1 | [2] |
| Oxygen to p-xylene | ~2:1 to 3:1 | [1][2] |
| Reactant Feed Concentration (Volume %) | | |
| p-xylene | 3% to 10% | [1][2] |
| Ammonia | 7% to 25% | [1][2] |
| Oxygen | 10% to 20% | [1][2] |
| Space Velocity | 1190 h^{-1} (for No. P-87 catalyst) | [3] |

Under optimized conditions, the conversion of p-xylene can reach up to 98.8%, with a molar yield of **terephthalonitrile** as high as 91.3% and a selectivity of 92.4%.[3] The purity of the crude **terephthalonitrile** produced can be greater than 99%.[3]

Experimental Protocol: Ammoxidation of p-Xylene

The following provides a generalized experimental protocol for the vapor-phase ammoxidation of p-xylene based on typical industrial practices.

1. Catalyst Preparation (Example: Niobium-promoted Sodium Vanadium Bronze on α -Alumina)

- An aqueous solution containing a soluble vanadium salt (e.g., ammonium metavanadate), a sodium salt (e.g., sodium nitrate), and a niobium salt (e.g., niobium oxalate) is prepared.
- The α -alumina support is impregnated with this solution.
- The impregnated support is dried and then calcined at elevated temperatures to form the active catalyst.

2. Reactor Setup and Operation

- A fixed-bed reactor is packed with the prepared catalyst.
- The reactor is heated to the desired reaction temperature (typically 400-450°C).
- A feed stream consisting of vaporized p-xylene, ammonia, and air is continuously introduced into the reactor. The molar ratios and concentrations of the reactants are carefully controlled (see table above).
- The reaction is carried out at near atmospheric pressure.
- The gaseous product stream exiting the reactor is cooled to condense the **terephthalonitrile** and other less volatile components.

3. Product Collection

- The condensed product, a solid at room temperature, is collected in a separation unit.
- Non-condensable gases are directed for further treatment or recycling.

Purification of Terephthalonitrile

The crude **terephthalonitrile** obtained from the ammoxidation process contains unreacted starting materials, byproducts (p-tolunitrile, benzonitrile), and other impurities. Purification is

essential to obtain a high-purity product suitable for downstream applications.

Distillation

Fractional distillation is a common method for purifying **terephthalonitrile**. The crude product is heated to its molten state and fed into a distillation column. Due to the different boiling points of the components, **terephthalonitrile** can be separated from lower-boiling impurities like p-tolunitrile and higher-boiling impurities. This process is typically carried out under vacuum to reduce the required distillation temperatures and prevent thermal degradation of the product.^[4]

Solvent Extraction/Recrystallization

Solvent extraction is another effective purification technique. The crude product is treated with a solvent in which the impurities are more soluble than **terephthalonitrile**.

Experimental Protocol: Solvent Extraction with Xylene

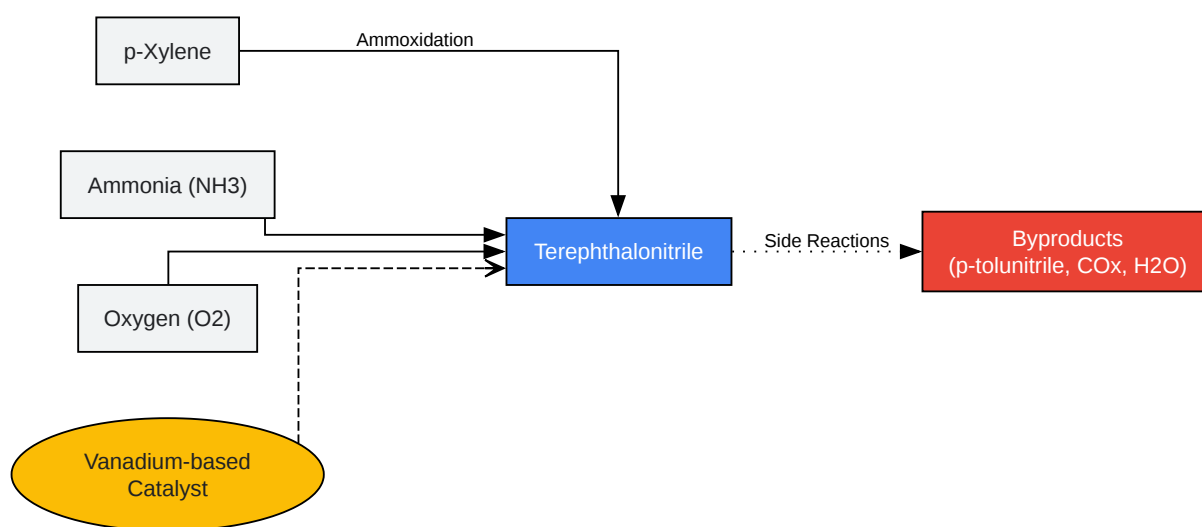
- The crude nitrile mixture is stirred with commercial xylene at an elevated temperature (e.g., 70°C).
- The mixture is filtered while hot. The solid residue is primarily **terephthalonitrile**.
- The residue can be washed with additional hot xylene to further remove soluble impurities.
- The purified **terephthalonitrile** is then dried to remove any remaining solvent.
- The filtrate, containing dissolved isophthalonitrile (if present as an impurity in the p-xylene feed) and other byproducts, can be further processed to recover these components.^[5]

Alternative Production Method: Pyrolysis of PET with Ammonia

An alternative, though less commercially established, method for **terephthalonitrile** production involves the catalytic fast pyrolysis of polyethylene terephthalate (PET) in the presence of ammonia. This process offers a potential route for chemical recycling of waste PET.

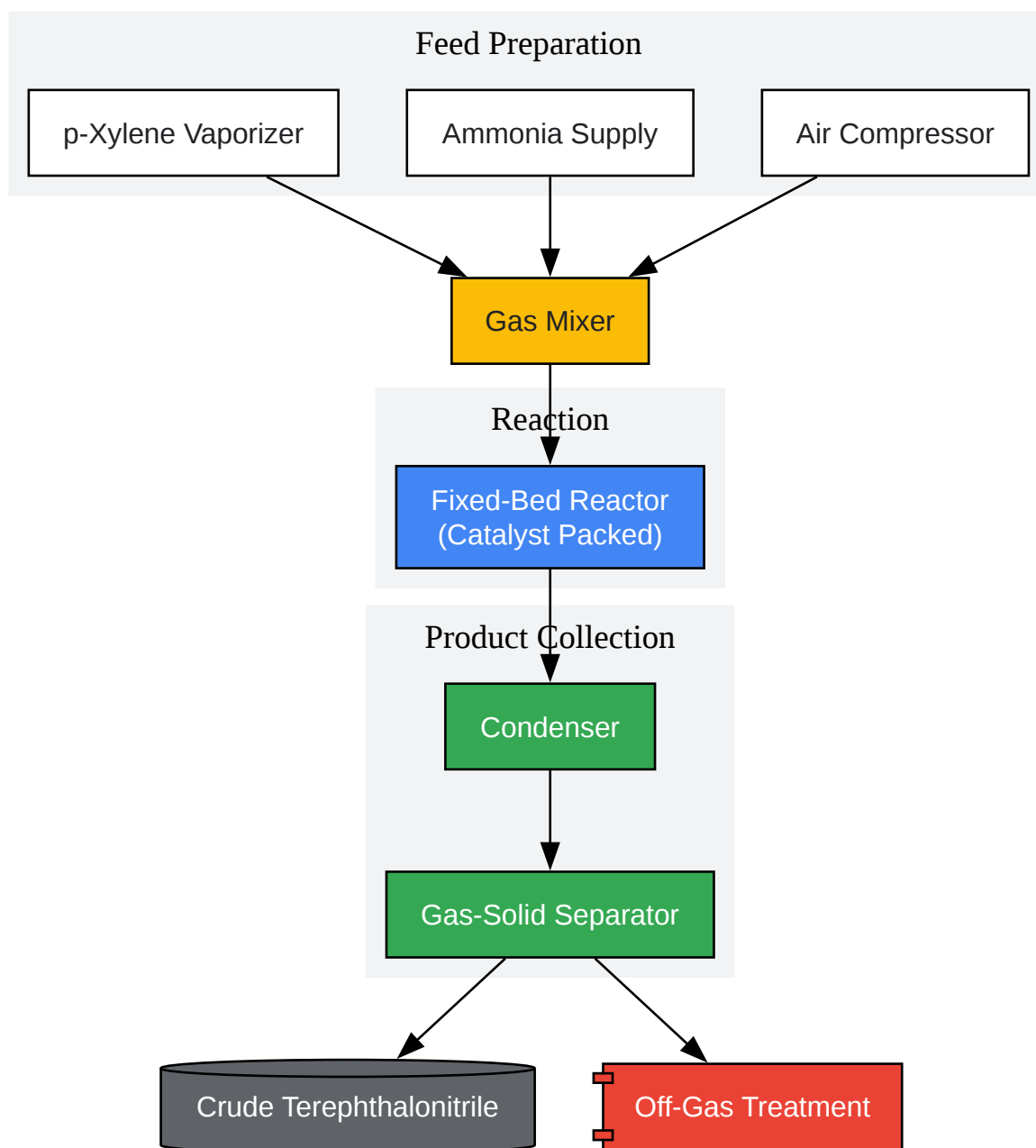
| Parameter | Value | Reference |
|-------------------------------------|--|-----------|
| Catalyst | 2% Ca(OH) ₂ /γ-Al ₂ O ₃ | [6] |
| Temperature | 500°C | [6] |
| Atmosphere | Pure Ammonia | [6] |
| Terephthalonitrile Yield (Carbon %) | 58.3% | [6] |
| Selectivity in Nitriles | 92.3% | [6] |

Visualizations



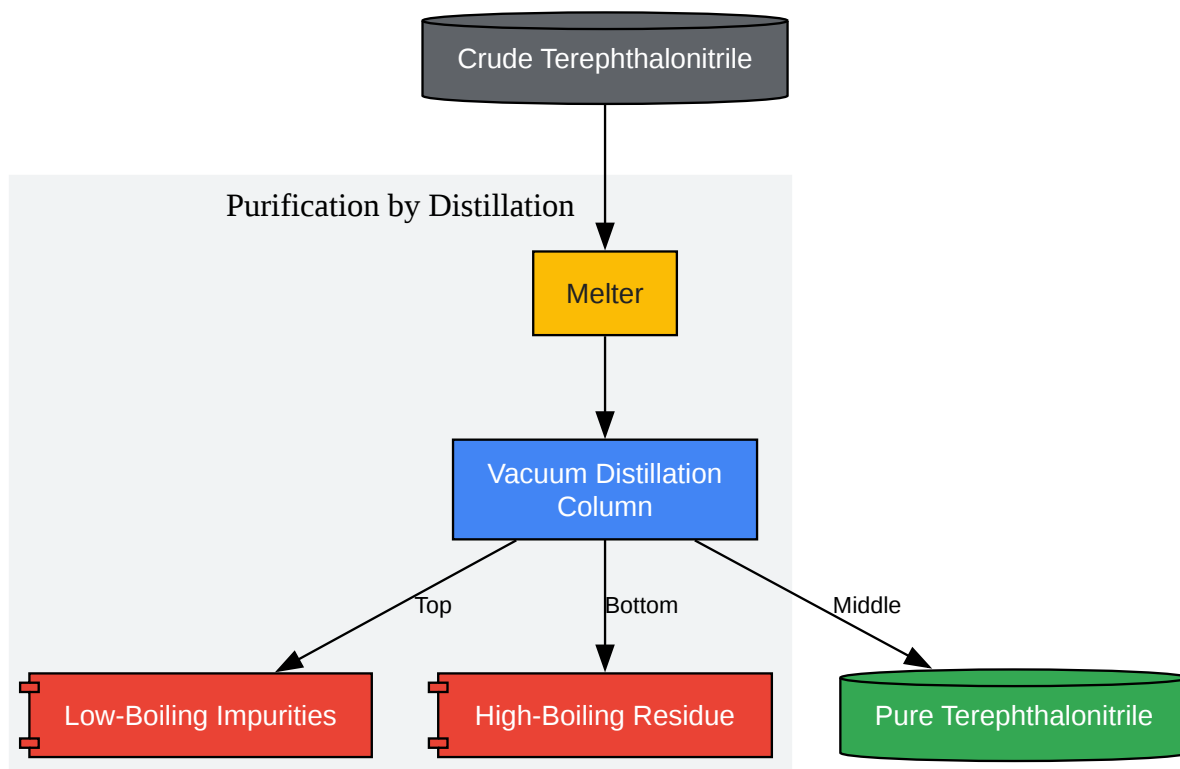
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Caption: Chemical pathway for the ammoxidation of p-xylene.



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Caption: Experimental workflow for p-xylene ammoxidation.



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Caption: Purification workflow for **terephthalonitrile** via distillation.

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